![molecular formula C8H12ClN3O2 B13460595 methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride
Description
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. Its molecular formula is C₉H₁₁ClN₃O₂ (calculated molecular weight: 231.68), with a hydrochloride salt enhancing solubility and stability for pharmaceutical applications .
Synthetic routes for related pyrazolo[1,5-a]pyrimidines involve multicomponent reactions of aromatic aldehydes with aminopyrazoles, often under reflux conditions with catalysts like glacial acetic acid . For example, describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using 5-aminopyrazole and acetyl acetone in dimethylformamide (DMF), a method adaptable to the target compound .
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11;/h2,4,6,10H,3,5H2,1H3;1H |
InChI Key |
MDRXTRBSGUHELF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=CC=N2)N1.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this compound generally follows a multi-step synthetic pathway involving:
- Construction of the pyrazolo[1,5-a]pyrimidine core by cyclocondensation reactions.
- Introduction of the methyl carboxylate group at position 5.
- Formation of the hydrochloride salt to improve compound stability and handling.
Key Synthetic Steps
Step 1: Formation of the Pyrazole Intermediate
- Starting from 5-amino-3-methylpyrazole, condensation with diethyl malonate in the presence of sodium ethanolate base yields dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates with high yields (~89%).
Step 2: Cyclization and Chlorination
- The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride to form 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (yield ~61%).
- This chlorinated intermediate is key for further substitution reactions.
Step 3: Nucleophilic Substitution
- Nucleophilic substitution at the chlorine position (often position 7) with morpholine or other amines in the presence of potassium carbonate yields substituted pyrazolo[1,5-a]pyrimidines with excellent yields (up to 94%).
Step 4: Esterification and Salt Formation
Representative Synthetic Scheme (Summarized)
Step | Reactants/Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|
1 | 5-Amino-3-methylpyrazole + diethyl malonate, sodium ethanolate | Dihydroxy-pyrazolo[1,5-a]pyrimidine | 89 | Base-catalyzed condensation |
2 | Dihydroxy intermediate + POCl3 | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 | Chlorination step |
3 | 5,7-Dichloro intermediate + morpholine, K2CO3 | 7-Morpholino substituted pyrazolopyrimidine | 94 | Nucleophilic substitution |
4 | Esterification or methyl ester precursor | Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate | Variable | Introduction of methyl ester group |
5 | Treatment with HCl | Hydrochloride salt | Quantitative | Salt formation for stability and solubility |
Alternative Synthetic Routes
- Some methods utilize reductive amination and oxidation steps to introduce various substituents on the pyrazolo[1,5-a]pyrimidine core, which can be adapted to introduce the methyl carboxylate group.
- Other synthetic strategies involve cyclocondensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with cyanoacetamide derivatives to yield pyrazolo[1,5-a]pyrimidines, which can be further functionalized.
Reaction Conditions and Optimization
Solvents and Catalysts
- Ethanol and acetic acid mixtures are commonly used solvents for cyclization and condensation reactions.
- Phosphorus oxychloride is the preferred chlorinating agent for selective chlorination of hydroxyl groups on the heterocycle.
- Potassium carbonate acts as a base for nucleophilic substitution steps.
Temperature and Atmosphere
- Chlorination reactions are typically conducted under reflux conditions.
- Nucleophilic substitutions occur efficiently at room temperature or mild heating.
- Some oxidative cyclization steps require oxygen or air atmosphere at elevated temperatures (~130 °C) for efficient product formation.
Yields and Purification
- Overall yields for the multi-step synthesis range from moderate to high (60–95%) depending on step and conditions.
- Purification methods include recrystallization from suitable solvents and chromatographic techniques.
- The hydrochloride salt formation usually proceeds quantitatively, facilitating isolation.
Summary Table of Preparation Methods
Method/Step | Reagents/Conditions | Yield (%) | Remarks |
---|---|---|---|
Base-catalyzed condensation | 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt | 89 | Efficient formation of dihydroxy intermediate |
Chlorination | Phosphorus oxychloride, reflux | 61 | Selective chlorination at positions 5,7 |
Nucleophilic substitution | Morpholine, K2CO3, room temp | 94 | High regioselectivity and yield |
Esterification/Introduction of methyl ester | Methyl ester precursors or esterification reagents | Variable | Key for target compound formation |
Hydrochloride salt formation | HCl treatment | Quantitative | Enhances compound stability and solubility |
Research Findings and Applications
- The synthetic routes described provide reliable access to this compound for further biological evaluation.
- Derivatives of pyrazolo[1,5-a]pyrimidine have shown promising activity in antimicrobial, antitubercular, and anticancer assays, making efficient synthesis critical.
- Optimization of reaction conditions such as solvent choice, temperature, and reagent equivalents significantly affect yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in this compound undergoes nucleophilic substitution at electron-deficient positions. For example:
-
Chlorine substitution : The 5-chloro derivative can react with amines (e.g., morpholine) under basic conditions to form substituted pyrazolo[1,5-a]pyrimidines. This reaction typically proceeds in >80% yield at room temperature with potassium carbonate as a base .
-
Hydroxyl group introduction : Hydrolysis of the ester group using aqueous NaOH or LiOH generates the corresponding carboxylic acid, which can further react with alcohols or amines under coupling conditions .
Table 1: Nucleophilic Substitution Conditions
Substrate Position | Reagent | Conditions | Yield | Reference |
---|---|---|---|---|
C5 (ester) | LiOH (1M aq.) | THF, 25°C, 4h | 85–92% | |
C7 (halogen) | Morpholine/K2CO3 | DMF, RT, 12h | 89–94% |
Reduction and Oxidation Reactions
The partially saturated pyrimidine ring and ester group participate in redox processes:
-
Ester reduction : Sodium borohydride selectively reduces the ester to a primary alcohol without affecting the pyrimidine ring. This reaction is quantitative (>99% yield) in ethanol at 0–5°C .
-
Ring oxidation : Using Dess–Martin periodinane, the tetrahydro-pyrimidine ring undergoes oxidation to form dihydro derivatives, though this requires precise stoichiometry to avoid over-oxidation .
Mechanistic Insight :
The ester group’s electron-withdrawing effect stabilizes intermediates during reduction, while the pyrimidine ring’s conjugation limits reactivity toward strong oxidizing agents .
Cyclization and Cross-Coupling Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
-
Suzuki coupling : The 5-carboxylate derivative reacts with aryl boronic acids in the presence of Pd(PPh3)4 to form biaryl systems. Yields range from 70–85% under microwave-assisted conditions .
-
Cyclocondensation : Reacting with β-ketoesters or aminopyrazoles forms larger heterocyclic frameworks (e.g., benzimidazole hybrids). These reactions require acidic catalysts like p-toluenesulfonic acid .
Table 2: Cross-Coupling Reactions
Reaction Type | Reagents/Catalysts | Key Product | Yield | Reference |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh3)4, K2CO3 | 5-Aryl-pyrazolo-pyrimidines | 78% | |
Cyclocondensation | β-ketoester, PTSA | Benzimidazole hybrids | 63–87% |
Acid/Base-Mediated Transformations
The hydrochloride salt enhances solubility in polar solvents and facilitates protonation-dependent reactions:
-
Deprotonation : Treatment with NaHCO3 in DCM removes the HCl counterion, regenerating the free base. This step is critical for subsequent alkylation or acylation reactions .
-
Ester hydrolysis : Acidic conditions (e.g., HCl in dioxane) cleave the ester to carboxylic acid, though basic hydrolysis is more efficient .
Biological Activity and Mechanistic Implications
While not directly studied for this compound, structural analogs exhibit kinase inhibition (e.g., CK2α) by binding to the ATP pocket. The carboxylate group enhances solubility and hydrogen bonding with conserved lysine residues . Resistance mechanisms involving FAD-dependent hydroxylases (e.g., Rv1751 in M. tuberculosis) suggest potential metabolic degradation pathways .
Scientific Research Applications
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
*Dihydropyrazolo[1,5-a]pyrimidine derivative
Key Observations:
Ester Group Variations :
- The target compound’s methyl ester at C5 contrasts with ethyl esters in analogs (e.g., ), which increase lipophilicity and molecular weight (~327 vs. 231) . Ethyl esters may enhance blood-brain barrier penetration, critical for CNS drug candidates.
- Substituents like trifluoromethyl () introduce electron-withdrawing effects, altering reactivity and metabolic stability .
Core Heterocycle Differences :
- Pyrazolo[1,5-a]pyrimidine (target) vs. pyrazolo[1,5-a]pyridine (): The pyrimidine core (two nitrogen atoms) offers distinct electronic properties compared to pyridine (one nitrogen), influencing binding affinity in medicinal chemistry .
Functional Group Impact: Hydroxyl and diazenyl groups () confer polarity and conjugation, making such derivatives suitable for optical materials or sensors . In contrast, the target compound’s hydrochloride salt prioritizes aqueous solubility for pharmacokinetic optimization . Amino groups () enhance nucleophilicity, facilitating further derivatization in drug synthesis .
Synthetic Flexibility :
- Ultrasound-assisted synthesis () and regioselective multicomponent reactions () demonstrate scalable routes for diversifying substituents while maintaining structural integrity .
Pharmacological and Industrial Relevance
- Bioactivity : Pyrazolo[1,5-a]pyrimidines with carboximidamide substituents () exhibit antimicrobial and anticancer properties, attributed to their ability to interact with DNA or enzyme active sites . The target compound’s ester group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids.
- Material Science : Derivatives with diazenyl groups () are explored as dyes or photoswitches due to their extended π-systems .
Biological Activity
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, focusing on its potential as an inhibitor of various kinases and its implications in cancer treatment and antimicrobial activity.
Chemical Structure and Synthesis
The compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a carboxylate group that enhances its biological properties. The synthesis typically involves multi-step reactions starting from 5-amino-3-methylpyrazole and diethyl malonate, leading to derivatives that exhibit varying degrees of biological activity.
1. Kinase Inhibition
This compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in cancer cell proliferation and survival. Studies have demonstrated that modifications to the compound can significantly enhance its selectivity and potency against CK2:
- In Vitro Potency : The compound exhibited an IC50 value of 8 nM for CK2α and 38 nM for CK2α', indicating strong inhibitory effects .
- Selectivity : When screened against a panel of 56 kinases, the compound showed high selectivity for CK2 over other kinases such as PIM and DAPK .
2. Antimicrobial Activity
Research has also highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in combating Mycobacterium tuberculosis (Mtb). A focused library of analogues was synthesized, revealing substantial improvements in antitubercular activity:
- Mechanism of Action : The compounds did not inhibit cell-wall biosynthesis or isoprene biosynthesis but were effective against Mtb within macrophages .
- Activity Metrics : The minimum inhibitory concentration (MIC) values for various derivatives were determined, showcasing their effectiveness against resistant strains of Mtb .
Structure-Activity Relationships (SAR)
A comprehensive SAR analysis has been conducted to understand how structural modifications impact biological activity:
Compound | Modification | IC50 (nM) | Selectivity |
---|---|---|---|
IC20 | Carboxylic acid at position 5 | 8 | High |
IC19 | Macrocyclic derivative | 38 | Moderate |
Other | Various substitutions | Varies | Low |
This table summarizes key findings from SAR studies that inform future drug design efforts .
Case Study 1: Cancer Cell Lines
A study utilizing the NCI-60 cell line panel assessed the cytotoxic effects of this compound. The results indicated minimal cytotoxicity across various cancer cell lines while retaining efficacy as a CK2 inhibitor .
Case Study 2: Antitubercular Screening
In another study focusing on antitubercular activity, several derivatives were tested against Mtb H37Rv strain. The most promising compounds demonstrated low cytotoxicity and significant antibacterial effects .
Q & A
Q. Table 1: Comparison of Synthetic Conditions from Literature
Precursor | Solvent | Temp. (°C) | Yield (%) | Reference |
---|---|---|---|---|
Aminopyrazole + β-ketoester | Pyridine | 110 | 70 | |
Hydroxypyrimidine + POCl₃ | 1,4-Dioxane | 120 | 67 |
Advanced: How can researchers resolve contradictions in NMR data during characterization of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Discrepancies in NMR shifts (e.g., aromatic proton assignments) often arise from tautomerism or solvent effects. To address this:
- Cross-validation : Combine ¹H NMR, ¹³C NMR, and 2D techniques (COSY, HSQC) to confirm assignments ().
- Crystallographic validation : X-ray diffraction (e.g., monoclinic P2₁/c system in ) provides definitive structural confirmation.
- Solvent standardization : Use deuterated DMSO or CDCl₃ consistently to minimize solvent-induced shifts .
Example : In , compound 10c (C₂₁H₁₆ClN₇) showed aromatic protons at δ 7.2–8.1 ppm, validated against MS and elemental analysis. Deviations >0.1 ppm warrant re-evaluation of reaction purity or tautomeric forms.
Basic: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is required:
- Spectroscopy :
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH₂ stretches (~3400 cm⁻¹) ().
- NMR : ¹H/¹³C NMR assigns protons and carbons (e.g., methyl ester at δ 3.8 ppm in ¹H NMR) .
- Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]+ for C₁₀H₁₂ClN₃O₂).
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., 62.77% C in ) .
Advanced: What strategies improve regioselectivity in substitutions on the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing groups : Electron-withdrawing groups (e.g., Cl at position 7 in ) direct electrophilic substitution to position 3.
- Protecting groups : Use Boc or acetyl groups to block reactive NH sites during functionalization.
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki) selectively modifies halogenated positions .
Case Study : In , chlorination at position 7 of 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine was achieved using POCl₃, leveraging the electron-deficient pyrimidine ring for selective substitution.
Basic: What safety precautions are critical when handling hydrochloride salts of heterocyclic compounds?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrolysis.
- Spill management : Neutralize acid spills with NaHCO₃ and dispose of waste in designated containers .
Advanced: How can computational methods predict the pharmacological activity of this compound?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or HMG-CoA reductase, as in ).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs.
- DFT calculations : Predict reactive sites (e.g., Fukui indices) for functional group modifications .
Example : Pyrazolo[1,5-a]pyrimidines in showed COX-2 inhibition; computational screening of methyl carboxylate derivatives could prioritize synthesis targets.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.